4-Ethylphenyl isocyanide
Overview
Description
4-Ethylphenyl isocyanide, also known as 1-ethyl-4-isocyanobenzene, is an organic compound with the molecular formula C9H9N. It is a member of the isocyanide family, characterized by the presence of an isocyanide functional group (-NC) attached to an aromatic ring. Isocyanides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .
Mechanism of Action
Target of Action
Isocyanides, including 4-Ethylphenyl isocyanide, have been found to target essential metabolic enzymes in bacteria . Specifically, they covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antimicrobial agents.
Mode of Action
This compound interacts with its targets through a covalent binding mechanism . The isocyanide group in the compound forms a covalent bond with the active site cysteines of the target enzymes, leading to their functional inhibition . This covalent modification disrupts the normal functioning of the enzymes, thereby inhibiting the metabolic processes they are involved in.
Biochemical Pathways
The fatty acid biosynthetic process and the hexosamine pathway are the primary biochemical pathways affected by this compound . The fatty acid biosynthetic process is essential for the production of lipids in bacteria, while the hexosamine pathway is involved in the synthesis of amino sugars. Inhibition of these pathways disrupts bacterial growth and survival.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes in bacteria, leading to their growth inhibition .
Action Environment
The action of this compound, like other isocyanides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the isocyanide group. Additionally, the presence of metal ions can influence the compound’s activity due to the metal-coordinating properties of isocyanides
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-ethylphenyl isocyanide typically involves the formylation of the corresponding amine, followed by dehydration to form the isocyanide. One common method is the one-pot synthesis, which includes the following steps:
Formylation: The amine (4-ethylphenylamine) is reacted with formic acid or a formylating agent to produce the formamide intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing waste and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The isocyanide can add to electrophiles, forming new carbon-nitrogen bonds.
Multicomponent Reactions: Isocyanides are key components in multicomponent reactions such as the Ugi reaction, where they react with amines, carbonyl compounds, and acids to form complex products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Electrophiles: Aldehydes, ketones, and carboxylic acids are typical electrophiles used in addition reactions.
Catalysts: Acid or base catalysts are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include substituted isocyanides, amides, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethylphenyl isocyanide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Phenyl isocyanide: Similar structure but lacks the ethyl group, resulting in different reactivity and properties.
Benzyl isocyanide: Contains a benzyl group instead of an ethyl group, leading to variations in chemical behavior.
Methyl isocyanide: Smaller alkyl group, which affects its steric and electronic properties.
Uniqueness: 4-Ethylphenyl isocyanide is unique due to the presence of the ethyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and ability to participate in specific chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-ethyl-4-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGWKJOPIZBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395727 | |
Record name | Benzene,1-ethyl-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143063-89-2 | |
Record name | Benzene,1-ethyl-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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